molecular formula C35H37Cl3F2N8O5S B12692383 Isavuconazonium chloride dihydrochloride CAS No. 338990-84-4

Isavuconazonium chloride dihydrochloride

Cat. No.: B12692383
CAS No.: 338990-84-4
M. Wt: 826.1 g/mol
InChI Key: HUVDUZGLFMQIAC-ZDZOMAJASA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isavuconazonium chloride dihydrochloride involves multiple steps. One of the key intermediates in the synthesis is isavuconazonium iodide, which is then converted to this compound using anion exchange resins . The reaction conditions are optimized to facilitate the scale-up of the process, achieving a high yield and purity .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of ion exchange resins instead of traditional acids like H2SO4. This method not only improves the yield but also enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isavuconazonium chloride dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is isavuconazole, the active antifungal agent .

Scientific Research Applications

Isavuconazonium chloride dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Isavuconazonium chloride dihydrochloride is converted into isavuconazole inside the body. Isavuconazole inhibits lanosterol 14-alpha demethylase (CYP51A1), leading to the accumulation of toxic precursors in the fungal cytoplasm. This disrupts the fungal cell membrane, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isavuconazonium chloride dihydrochloride stands out due to its high solubility in water, which allows for both oral and intravenous administration without the need for a cyclodextrin vehicle. This reduces the risk of nephrotoxicity associated with other antifungals .

Properties

CAS No.

338990-84-4

Molecular Formula

C35H37Cl3F2N8O5S

Molecular Weight

826.1 g/mol

IUPAC Name

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;chloride;dihydrochloride

InChI

InChI=1S/C35H35F2N8O5S.3ClH/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;;;/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;3*1H/q+1;;;/p-1/t22-,23?,35+;;;/m0.../s1

InChI Key

HUVDUZGLFMQIAC-ZDZOMAJASA-M

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.Cl.[Cl-]

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.Cl.[Cl-]

Origin of Product

United States

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